4-[4-[(4,4-Dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one
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Overview
Description
UZH2 is a potent and selective inhibitor of methyltransferase 3, N6-adenosine-methyltransferase complex catalytic subunit (METTL3). It has an inhibitory concentration (IC50) value of 5 nanomolar, making it highly effective in its function . UZH2 is primarily used in scientific research to study the role of METTL3 in various biological processes and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UZH2 involves multiple steps, starting with the preparation of the core structure, 1,4,9-triazaspiro[5.5]undecan-2-one. The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties
Final assembly: The final compound is assembled by coupling the functionalized core structure with other chemical moieties under specific reaction conditions.
Industrial Production Methods
Industrial production of UZH2 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
UZH2 undergoes several types of chemical reactions, including:
Oxidation: UZH2 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on UZH2, altering its chemical properties.
Substitution: UZH2 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of UZH2 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
UZH2 has a wide range of scientific research applications, including:
Chemistry: UZH2 is used to study the chemical properties and reactivity of METTL3 inhibitors.
Biology: It is used to investigate the role of METTL3 in various biological processes, such as RNA methylation and gene expression regulation.
Medicine: UZH2 is being explored as a potential therapeutic agent for diseases like acute myeloid leukemia and prostate cancer, where METTL3 plays a critical role.
Industry: UZH2 is used in the development of new drugs and therapeutic strategies targeting METTL3.
Mechanism of Action
UZH2 exerts its effects by selectively inhibiting the activity of METTL3. METTL3 is a key enzyme involved in the methylation of N6-adenosine in RNA, a process known as m6A methylation. By inhibiting METTL3, UZH2 disrupts the m6A methylation process, leading to alterations in gene expression and cellular functions. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
STM2457: Another METTL3 inhibitor with antiproliferative effects in acute myeloid leukemia cell lines.
Quercetin: A natural product identified as a METTL3 inhibitor with an IC50 value of 2.73 micromolar.
Uniqueness of UZH2
UZH2 stands out due to its high potency and selectivity for METTL3, with an IC50 value of 5 nanomolar. This makes it one of the most effective METTL3 inhibitors available for research purposes. Additionally, UZH2 has favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for in vivo studies .
Properties
Molecular Formula |
C27H37F2N7O |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C27H37F2N7O/c1-26(2)4-8-34(9-5-26)15-19-12-21(29)22(13-20(19)28)36-16-25(37)33-27(17-36)6-10-35(11-7-27)24-14-23(30-3)31-18-32-24/h12-14,18H,4-11,15-17H2,1-3H3,(H,33,37)(H,30,31,32) |
InChI Key |
GYWOVBUGFWWSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC(=C(C=C2F)N3CC(=O)NC4(C3)CCN(CC4)C5=NC=NC(=C5)NC)F)C |
Origin of Product |
United States |
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